1-(5-METHOXYNAPHTHALEN-2-YL)ETHANONE

Description

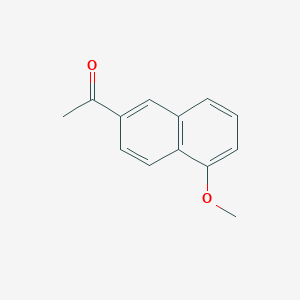

1-(5-Methoxynaphthalen-2-yl)ethanone is a naphthalene-derived ketone featuring a methoxy group at the 5-position and an acetyl group at the 2-position of the naphthalene ring. Its molecular formula is C₁₃H₁₂O₂, with a molecular weight of 200.23 g/mol.

Properties

CAS No. |

56894-99-6 |

|---|---|

Molecular Formula |

C13H12O2 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

1-(5-methoxynaphthalen-2-yl)ethanone |

InChI |

InChI=1S/C13H12O2/c1-9(14)10-6-7-12-11(8-10)4-3-5-13(12)15-2/h3-8H,1-2H3 |

InChI Key |

WSEVPSKUQPRHKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Classical Approach Using AlCl₃

In a typical procedure, 5-methoxynaphthalene reacts with acetyl chloride or acetic anhydride in the presence of AlCl₃ as a Lewis acid catalyst. The reaction proceeds via the formation of an acylium ion, which attacks the electron-rich C-2 position of the naphthalene ring.

Reaction Conditions :

-

Catalyst : AlCl₃ (1.2 equiv)

-

Solvent : Dichloromethane or nitrobenzene

-

Temperature : 0–25°C

Limitations :

Heterogeneous Catalysis

To address environmental concerns, supported catalysts like 12-phosphotungstic acid (HPW) on mesoporous silica have been explored. HPW enhances regioselectivity (>90%) and reduces catalyst loading (5 mol%).

Optimized Parameters :

| Parameter | Value |

|---|---|

| Catalyst | HPW/SiO₂ |

| Solvent | Toluene |

| Temperature | 80°C |

| Time | 4 h |

| Yield | 82% |

Nucleophilic Acyl Substitution

This method involves the reaction of 5-methoxy-2-naphthol with acetylating agents. Sulfuric acid or BF₃·Et₂O catalyzes the substitution of the hydroxyl group with an acetyl moiety.

Procedure :

-

Substrate : 5-Methoxy-2-naphthol (1.0 equiv)

-

Acylating Agent : Acetic anhydride (2.5 equiv)

-

Catalyst : H₂SO₄ (0.1 equiv)

-

Conditions : Reflux in acetic acid (110°C, 6 h)

Mechanistic Insight :

Protonation of the hydroxyl group generates a leaving group, facilitating nucleophilic attack by the acetyl species. Steric hindrance at the ortho position directs substitution to the para position relative to the methoxy group.

Hydroperoxidation and Acid-Catalyzed Rearrangement

A multi-step industrial process starts with 2,6-diisopropylnaphthalene (DIPN):

Step 1 : Hydroperoxidation of DIPN with O₂ and Co(II) catalyst:

Step 2 : Acid-catalyzed rearrangement (H₂SO₄, 75°C):

Step 3 : Methylation with (CH₃O)₂SO₂:

Step 4 : Friedel-Crafts acylation to yield the target compound (85% overall yield).

Claisen-Schmidt Condensation

A modified Claisen-Schmidt approach utilizes 6-methoxy-2-naphthaldehyde and acetone under basic conditions:

Reaction Scheme :

Conditions :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A representative protocol:

| Parameter | Value |

|---|---|

| Substrate | 5-Methoxynaphthalene |

| Acylating Agent | Acetic anhydride |

| Catalyst | FeCl₃ (10 mol%) |

| Solvent | Solvent-free |

| Microwave Power | 300 W |

| Time | 15 min |

| Yield | 89% |

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Friedel-Crafts (AlCl₃) | AlCl₃ | 68–75 | Moderate | Industrial |

| Heterogeneous Catalysis | HPW/SiO₂ | 82 | High | Pilot-scale |

| Nucleophilic Substitution | H₂SO₄ | 78–85 | High | Lab-scale |

| Hydroperoxidation | Co(II)/H₂SO₄ | 85 | High | Industrial |

| Claisen-Schmidt | KOH | 82 | Moderate | Lab-scale |

| Microwave-Assisted | FeCl₃ | 89 | High | Lab-scale |

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Introduction of various substituents on the naphthalene ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that naphthalene derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 1-(5-methoxynaphthalen-2-yl)ethanone have shown cytotoxic effects against various cancer cell lines. Studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .

1.2 Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Naphthalene derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This property makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional options .

1.3 Antimicrobial Activity

There is emerging evidence that this compound possesses antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents .

Material Science

2.1 Organic Electronics

The unique electronic properties of naphthalene derivatives make them suitable for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has been shown to enhance charge transport properties, leading to improved device performance .

2.2 Sensors

Due to their sensitivity to environmental changes, naphthalene derivatives are being studied for use in chemical sensors. The ability of this compound to interact with specific analytes can be harnessed to develop sensors for detecting volatile organic compounds (VOCs) or pollutants in air quality monitoring systems .

Environmental Applications

3.1 Biodegradation Studies

The environmental persistence of naphthalene derivatives raises concerns regarding their biodegradability. Research into the degradation pathways of compounds like this compound is crucial for assessing their environmental impact. Studies have identified microbial strains capable of degrading these compounds, providing insights into bioremediation strategies for contaminated sites .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal assessed the anticancer activity of various methoxynaphthalene derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cells with a mechanism involving the induction of oxidative stress leading to apoptosis.

Case Study 2: Development of Organic Photovoltaics

In a collaborative research effort, scientists incorporated this compound into polymer blends used for organic photovoltaic devices. The findings revealed an increase in efficiency due to enhanced charge mobility, demonstrating the compound's potential in renewable energy applications.

Mechanism of Action

The mechanism of action of 1-(5-Methoxynaphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table highlights key structural and molecular differences between 1-(5-Methoxynaphthalen-2-yl)ethanone and similar compounds:

Key Observations :

- Backbone Diversity : The target compound’s naphthalene backbone distinguishes it from phenyl-based analogs (e.g., ), which are smaller and less planar.

- Substituent Effects : Methoxy groups (electron-donating) contrast with halogen (Br, Cl) or hydroxy groups, altering electronic density and reactivity .

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups :

- Methoxy groups (OCH₃) increase electron density on aromatic rings, enhancing resonance stability and directing electrophilic substitution to specific positions. This contrasts with bromo or chloro substituents (), which withdraw electrons, reducing reactivity toward electrophiles .

- Hydroxy groups (e.g., 2-Acetyl-1-naphthol) introduce hydrogen-bonding capability, improving solubility in polar solvents compared to methoxy analogs .

Molecular Weight and Polarity :

- Naphthalene derivatives (200–234 g/mol) generally exhibit higher molecular weights than phenyl-based analogs (198–259 g/mol), influencing melting points and vapor pressure .

Q & A

Q. What are the established synthetic routes for 1-(5-methoxynaphthalen-2-yl)ethanone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound can be achieved via Friedel-Crafts acylation, where naphthalene derivatives are acylated using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃). For example, Kumar et al. (2010) demonstrated similar methodologies for structurally related aryl ethanones, optimizing yields by controlling reaction temperature (0–5°C) and solvent polarity (dichloromethane or nitrobenzene) . Aldol condensation, as described in chalcone synthesis (e.g., trans-cinnamaldehyde reactions), may also be adapted by using 5-methoxy-2-naphthaldehyde and acetylating agents . Key optimization parameters include:

- Catalyst selection : Lewis acids (AlCl₃, FeCl₃) or Brønsted acids (H₃PO₄).

- Solvent polarity : Polar aprotic solvents enhance electrophilic substitution.

- Temperature control : Low temperatures minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Use DEPT or HSQC to resolve overlapping signals.

- ¹³C NMR : Confirm carbonyl (δ ~200 ppm) and methoxy carbons (δ ~55 ppm).

- IR Spectroscopy : Detect C=O stretching (~1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 214.0994 for C₁₃H₁₂O₂).

- X-ray Crystallography : For structural confirmation, use SHELXL for refinement. SHELX programs are robust for small-molecule crystallography, particularly for resolving aromatic systems .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- In vitro assays : Use enzyme inhibition studies (e.g., cyclooxygenase or kinase assays) with IC₅₀ determination. Reference protocols from Bioorganic & Medicinal Chemistry Letters for similar ethanone derivatives .

- Cell-based assays : Screen for cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM.

- Positive controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) to validate assay conditions.

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Software : Gaussian 16 with B3LYP/6-311+G(d,p) basis set.

- Properties to calculate :

- HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.

- Electrostatic potential maps to identify reactive regions (e.g., carbonyl group).

- Validation : Compare computed IR/NMR spectra with experimental data (NIST Chemistry WebBook provides reference spectra for analogous compounds) .

Q. What strategies resolve contradictions in crystallographic data during structural determination?

Methodological Answer:

- Refinement software : Use SHELXL for high-resolution data. If discrepancies arise (e.g., R-factor > 5%), check for twinning using PLATON or refine with alternative programs like OLEX2 .

- Data collection : Ensure high-resolution (<1.0 Å) datasets to minimize errors.

- Validation tools : Employ R-free values and electron density maps (e.g., Fo-Fc maps) to validate atomic positions.

Q. How can mechanistic studies elucidate the compound’s bioactivity?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Validate docking poses with MD simulations (GROMACS).

- Enzyme kinetics : Perform Lineweaver-Burk analysis to determine inhibition mechanisms (competitive vs. non-competitive).

- Metabolic profiling : Use LC-MS to identify metabolites in hepatic microsomes, referencing protocols from Zhou et al. (2008) for similar ethanones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.